molecular formula C20H15ClN2O3S3 B2490072 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide CAS No. 865175-59-3

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide

Cat. No.: B2490072
CAS No.: 865175-59-3
M. Wt: 462.98
InChI Key: FBJZMDJQFKYYEL-XDOYNYLZSA-N
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Description

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H15ClN2O3S3 and its molecular weight is 462.98. The purity is usually 95%.
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Biological Activity

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide is a synthetic compound characterized by its unique structural features, including a thiazole ring and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C19_{19}H18_{18}ClN2_2O3_3S3_3
  • Molecular Weight : 418.6 g/mol
  • Key Functional Groups :
    • Thiazole ring
    • Methylsulfonyl group
    • Allyl group
    • Chlorobenzo[b]thiophene moiety

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing thiazole and benzothiazole moieties often exhibit significant cytotoxic effects against various cancer cell lines. For example:

  • Cytotoxicity : The compound has demonstrated cytotoxic effects with IC50_{50} values comparable to established anticancer agents such as doxorubicin. In vitro studies have shown that derivatives of thiazole can inhibit cell proliferation in human cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
CompoundCell LineIC50_{50} (µg/mL)Mechanism
This compoundA431< 1.98Apoptosis induction
DoxorubicinA4310.5DNA intercalation

Antimicrobial Activity

The presence of the methylsulfonyl group enhances the compound's solubility, which is crucial for its antimicrobial efficacy. Studies have shown that similar compounds exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

In particular, thiazole derivatives have been reported to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with nucleic acid metabolism.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study conducted by Da Silva et al. evaluated the cytotoxic effects of thiazolidinone derivatives, revealing that compounds with similar structural features to this compound exhibited significant antitumor effects against glioblastoma multiforme cells .
  • Structure-Activity Relationship (SAR) : The structure-activity relationship analysis indicated that the presence of electron-donating groups at specific positions on the phenyl ring enhances cytotoxic activity. The methylsulfonyl group is hypothesized to improve the compound's interaction with biological targets .

Scientific Research Applications

Structural Characteristics

This compound features a unique molecular structure characterized by the following components:

ComponentDescription
Benzo[d]thiazoleCore structure known for diverse biological activities
Allyl GroupEnhances reactivity and may influence interaction with biological targets
Methylsulfonyl GroupIncreases solubility and stability
Chlorobenzo[b]thiopheneContributes to the compound's overall chemical properties
Carboxamide GroupSignificant in its reactivity and interaction with biological targets

The molecular formula of this compound is C19H18ClN2O4S2C_{19}H_{18}ClN_{2}O_{4}S_{2} with a molecular weight of approximately 402.5 g/mol.

Biological Activities

Research indicates that compounds containing benzo[d]thiazole structures often exhibit significant biological activities, including:

  • Anticancer Properties : Studies have shown that this compound can inhibit cancer cell proliferation across various cell lines. The following table summarizes key findings:
Cell LineIC50 (µM)Effect Observed
A431 (epidermoid carcinoma)1.61 ± 1.92Significant inhibition of proliferation
A549 (lung carcinoma)1.98 ± 1.22Induction of apoptosis and cell cycle arrest
Jurkat (T-cell leukemia)< 4Inhibition of cell migration
  • Anti-inflammatory Activity : The compound has been assessed for its ability to modulate inflammatory responses, significantly decreasing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells.

Case Studies

Several case studies highlight the therapeutic potential of thiazole derivatives, including this compound:

  • Thiazole Derivatives Study : A comprehensive study demonstrated that thiazole compounds exhibit strong cytotoxic effects against various cancer cell lines, indicating their potential as anticancer agents.
  • Benzothiazole Analogs Research : Focused on benzothiazole derivatives showed promising results in inhibiting tumor growth in vivo, further supporting the potential application of compounds like (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-chlorobenzo[b]thiophene-2-carboxamide in cancer therapy.

Properties

IUPAC Name

3-chloro-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3S3/c1-3-10-23-14-9-8-12(29(2,25)26)11-16(14)28-20(23)22-19(24)18-17(21)13-6-4-5-7-15(13)27-18/h3-9,11H,1,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJZMDJQFKYYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C4=CC=CC=C4S3)Cl)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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